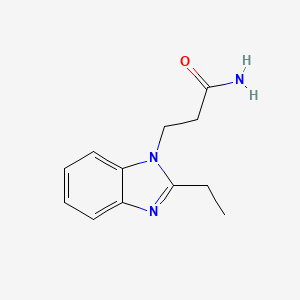

3-(2-ethyl-1H-benzimidazol-1-yl)propanamide

Description

3-(2-Ethyl-1H-benzimidazol-1-yl)propanamide is a benzimidazole-derived compound characterized by an ethyl substituent at the 2-position of the benzimidazole core and a propanamide side chain. The benzimidazole scaffold is widely recognized in medicinal chemistry for its bioactivity, including roles in enzyme inhibition and metal coordination .

Key structural features include:

- Benzimidazole core: Provides aromaticity and hydrogen-bonding capabilities.

- 2-Ethyl substituent: Enhances lipophilicity and steric bulk compared to unsubstituted or methyl-substituted analogs.

- Propanamide linker: Introduces hydrogen-bonding motifs (amide NH and CO) critical for target interactions .

Properties

IUPAC Name |

3-(2-ethylbenzimidazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12-14-9-5-3-4-6-10(9)15(12)8-7-11(13)16/h3-6H,2,7-8H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJPZZICNPJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-benzimidazol-1-yl)propanamide typically involves the reaction of 2-ethylbenzimidazole with a suitable propanamide derivative. One common method involves the use of 3-bromopropanamide as a starting material, which undergoes nucleophilic substitution with 2-ethylbenzimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-1H-benzimidazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole, including 3-(2-ethyl-1H-benzimidazol-1-yl)propanamide, exhibit significant anticancer properties. A study on hybrid quinoline-benzimidazole derivatives demonstrated that certain compounds showed excellent cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For instance, a specific hybrid compound achieved a growth inhibition percentage between 90% to 100% against multiple cancer types, highlighting the potential of benzimidazole derivatives in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research shows that several benzimidazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, some compounds exhibited superior activity compared to standard antibiotics like Gentamicin, indicating their potential as new antimicrobial agents .

Anti-inflammatory Effects

Benzimidazole derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. These findings suggest that such compounds could be developed into effective anti-inflammatory medications .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in synthesizing novel materials with specific electronic and optical properties. This characteristic is crucial for developing catalysts and sensors in various industrial applications .

Polymer Development

The compound's unique chemical structure allows it to be integrated into polymer matrices, potentially leading to materials with improved mechanical and thermal properties. Research into polymer composites incorporating benzimidazole derivatives has shown promising results in enhancing durability and resistance to environmental factors .

Coatings and Films

In material science, this compound is being explored for use in protective coatings and films due to its stability and resistance to degradation. Such applications are valuable in industries ranging from automotive to electronics, where material longevity is critical .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-benzimidazol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Analysis :

- The ethyl group in the target compound likely enhances metabolic stability compared to methyl or unsubstituted analogs, as seen in other benzimidazole derivatives .

- The propanamide linker is conserved across analogs, suggesting shared hydrogen-bonding interactions with biological targets .

Linker and Functional Group Modifications

Pharmacokinetic and Pharmacodynamic Considerations

While direct data for this compound are lacking, insights can be drawn from analogs:

- Lipophilicity : The ethyl group may improve membrane permeability compared to methyl or polar substituents .

- Metabolic Stability : Benzimidazole derivatives often undergo hepatic metabolism via cytochrome P450 enzymes; substituents like ethyl may slow this process .

- Target Engagement : The amide linker facilitates interactions with proteases or kinases, as seen in acetylcholinesterase inhibitors () .

Biological Activity

The compound 3-(2-ethyl-1H-benzimidazol-1-yl)propanamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied due to their broad-spectrum biological activities. They are particularly noted for their antitumor , antimicrobial , and anti-inflammatory properties. The structural characteristics of these compounds often correlate with their biological efficacy, making them promising candidates for drug development.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For instance, a study on related compounds showed that certain benzimidazole derivatives displayed strong antiproliferative effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line) with IC50 values around 2.6 μM . The mechanism of action often involves the induction of oxidative stress within cancer cells, leading to mitochondrial damage and apoptosis.

Antimicrobial Activity

The compound this compound has shown potential antimicrobial activity. Studies on similar benzimidazole derivatives indicate their effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Synthesis and Evaluation

Recent studies have focused on synthesizing new benzimidazole derivatives, including this compound, followed by biological evaluation. For instance, a study synthesized various substituted benzimidazoles and evaluated their activity against Pseudomonas aeruginosa, revealing promising results in terms of quorum sensing inhibition (QSI) activity .

| Compound | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antimicrobial | 0.0039 - 0.025 | S. aureus, E. coli |

| Benzimidazole Derivative A | Anticancer | IC50 = 2.6 | MDA-MB-231 |

| Benzimidazole Derivative B | QSI Activity | Varies | P. aeruginosa |

The anticancer activity of benzimidazole derivatives is often linked to their ability to induce reactive oxygen species (ROS), which can lead to cell death in cancerous cells . The relationship between lipophilicity and cellular uptake has also been noted as crucial for the efficacy of these compounds in targeting cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.